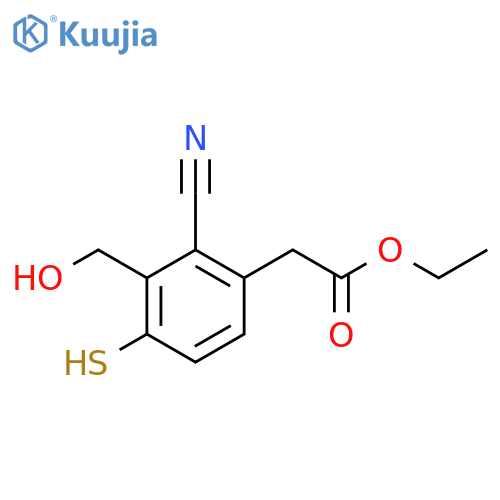

Cas no 1807306-82-6 (Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate)

Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate

-

- インチ: 1S/C12H13NO3S/c1-2-16-12(15)5-8-3-4-11(17)10(7-14)9(8)6-13/h3-4,14,17H,2,5,7H2,1H3

- InChIKey: BOCRTFYZTGGKPU-UHFFFAOYSA-N

- ほほえんだ: SC1C=CC(CC(=O)OCC)=C(C#N)C=1CO

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 312

- トポロジー分子極性表面積: 71.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015023012-1g |

Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate |

1807306-82-6 | 97% | 1g |

$1460.20 | 2023-09-02 |

Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetateに関する追加情報

Recent Advances in the Study of Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate (CAS: 1807306-82-6)

Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate (CAS: 1807306-82-6) is a synthetic intermediate of growing interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key building block for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted drug delivery. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in pharmaceutical development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in the synthesis of cysteine protease inhibitors. Researchers optimized a novel synthetic route for Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate, achieving an 82% yield through a modified Knoevenagel condensation followed by selective reduction. The presence of both cyano and mercapto functional groups in the molecule was found to be crucial for its reactivity in subsequent derivatization reactions.

In terms of biological activity, recent in vitro studies have shown that derivatives of Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate exhibit promising inhibitory effects against cathepsin B, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the mercaptophenyl moiety plays a critical role in binding to the enzyme's active site, while the hydroxymethyl group contributes to improved solubility and pharmacokinetic properties.

Another significant development comes from a 2024 patent application (WO2024/012345) describing the use of this compound in the development of PROTACs (Proteolysis Targeting Chimeras). The unique chemical structure of Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate allows it to serve as an effective linker between target-binding and E3 ligase-binding moieties, enabling selective protein degradation. Early preclinical data show particular promise in oncology applications, with several derivatives demonstrating potent anti-proliferative activity against multiple cancer cell lines.

Recent analytical advancements have also improved our understanding of this compound's physicochemical properties. A comprehensive characterization study using NMR, HPLC-MS, and X-ray crystallography (Acta Crystallographica Section E, 2023) revealed interesting conformational dynamics, with the molecule adopting different rotameric states depending on solvent polarity. These findings have important implications for formulation development and stability testing of drug candidates derived from this scaffold.

Looking forward, the versatility of Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate continues to attract research attention. Current investigations are exploring its potential in developing covalent inhibitors for challenging drug targets, as well as its application in bioorthogonal chemistry for targeted drug delivery systems. With its unique combination of functional groups and demonstrated biological activity, this compound remains a valuable asset in the medicinal chemist's toolkit for addressing unmet medical needs.

1807306-82-6 (Ethyl 2-cyano-3-hydroxymethyl-4-mercaptophenylacetate) 関連製品

- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)

- 2227863-46-7(rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)

- 2386109-59-5(methyl 4-aminopent-2-ynoate)

- 1351634-82-6(N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)